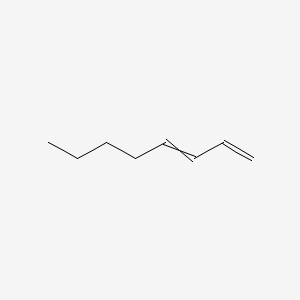

Octa-1,3-diene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14 |

|---|---|

Molecular Weight |

110.20 g/mol |

IUPAC Name |

octa-1,3-diene |

InChI |

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5,7H,1,4,6,8H2,2H3 |

InChI Key |

QTYUSOHYEPOHLV-UHFFFAOYSA-N |

SMILES |

CCCCC=CC=C |

Canonical SMILES |

CCCCC=CC=C |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Octa-1,3-diene

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a valuable building block in organic synthesis. The information is presented to support research and development activities, with a focus on quantitative data, experimental considerations, and key chemical reactions.

General and Physicochemical Properties

This compound is an unsaturated hydrocarbon with the molecular formula C8H14.[1] It is a colorless liquid that is less dense than and insoluble in water.[2][3] Due to its low flash point, it is a flammable liquid and requires handling in a well-ventilated area with precautions against ignition sources.[2][4]

Table 1: General Information for this compound

| Property | Value |

| IUPAC Name | (3E)-octa-1,3-diene[2][4] |

| Synonyms | 1,3-Octadiene, (E)-1,3-Octadiene[5][6] |

| Molecular Formula | C8H14[1][2][5][7] |

| CAS Number | 1002-33-1[1][2][7] |

| Canonical SMILES | CCCCC=CC=C[1][3] |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 110.20 g/mol | [2][4][6] |

| Density | 0.738 g/cm³ (at 20°C) | [1][4] |

| Boiling Point | 127.6 - 131 °C | [1][4][5] |

| Melting Point | Not Available | [8] |

| Flash Point | 17.2 °C | [1][4] |

| Water Solubility | 14.2 mg/L at 25 °C (estimated) | [8][9] |

| logP (Octanol/Water Partition Coefficient) | 2.919 - 3.965 (estimated) | [1][8][10] |

| Vapor Pressure | 13.4 mmHg at 25°C | [1][9] |

| Refractive Index | 1.4501 (at 20°C) | [1][5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Information for this compound

| Data Type | Key Information |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available for this compound.[11][12] |

| Infrared Spectroscopy (IR) | The gas-phase IR spectrum of this compound is available in the NIST/EPA Gas-Phase Infrared Database.[13] |

| Nuclear Magnetic Resonance (NMR) | While specific NMR data for this compound is not detailed in the provided search results, general principles of 1H and 13C NMR for dienes would apply for its structural elucidation. |

Chemical Properties and Reactivity

As a conjugated diene, this compound participates in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring.[14][15] In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne).[16][17] The reaction is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[17]

Caption: General schematic of a Diels-Alder reaction.

Electrophilic Addition

Electrophilic addition to conjugated dienes like this compound can result in a mixture of 1,2- and 1,4-addition products.[18][19] This is due to the formation of a resonance-stabilized allylic carbocation intermediate.[18][20] The reaction with an electrophile (E+) can lead to two constitutional isomers.

Caption: Electrophilic addition to a conjugated diene.

Polymerization

This compound can be used in the synthesis of specialized polymers and solvents.[4] The conjugated double bonds allow for polymerization reactions, leading to the formation of various polymer structures. It is noted that octadiene may undergo explosive polymerization.[2]

Experimental Protocols

While specific, detailed experimental protocols for this compound were not found in the search results, general methodologies for the synthesis and handling of 1,3-dienes are applicable.

Synthesis of 1,3-Dienes

A common method for the synthesis of 1,3-dienes is through olefination reactions.[21] One such approach is the Julia-Kocienski olefination, which involves the reaction of an α,β-unsaturated carbonyl compound with an alkyl sulfone.[22]

Caption: General workflow for the synthesis of a 1,3-diene.

General Procedure for Olefination:

-

Preparation of the Ylide/Carbanion: A suitable phosphonium (B103445) salt or sulfone is deprotonated with a strong base (e.g., n-butyllithium, sodium hexamethyldisilazide) in an inert, anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen).[22]

-

Reaction with Carbonyl: The resulting ylide or carbanion is then reacted with an appropriate aldehyde or ketone at low temperatures (e.g., -78 °C).

-

Workup: The reaction is quenched with a proton source (e.g., water, saturated ammonium (B1175870) chloride solution). The organic product is extracted into a suitable solvent.

-

Purification: The crude product is purified by distillation or column chromatography to yield the desired 1,3-diene.[21]

Handling and Safety Precautions

This compound is a flammable liquid with a low flash point.[4] It should be handled in a well-ventilated fume hood, away from heat, sparks, and open flames.[2] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[23] Due to its volatility, storage in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the formation of explosive vapor-air mixtures.[2][4]

Applications and Relevance

This compound serves as a valuable intermediate in organic synthesis, particularly in the production of polymers and for creating complex cyclic molecules through Diels-Alder reactions.[4][23] It has also been identified as a volatile organic compound in some biological systems.[4] Its reactivity and structural features make it a compound of interest for researchers in synthetic chemistry, materials science, and chemical biology.

References

- 1. This compound|lookchem [lookchem.com]

- 2. 1,3-Octadiene | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 1,3-Octadiene|C8H14|CAS 1002-33-1 [benchchem.com]

- 5. 1,3-OCTADIENE | 1002-33-1 [amp.chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 1,3-Octadiene [webbook.nist.gov]

- 8. Human Metabolome Database: Showing metabocard for 1,3-Octadiene (HMDB0040966) [hmdb.ca]

- 9. 1,3-octadiene, 1002-33-1 [thegoodscentscompany.com]

- 10. 1,3-Octadiene (CAS 1002-33-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. 1,3-Octadiene [webbook.nist.gov]

- 12. 1,3-Octadiene [webbook.nist.gov]

- 13. 1,3-Octadiene [webbook.nist.gov]

- 14. szerves.chem.elte.hu [szerves.chem.elte.hu]

- 15. Diels-Alder Reaction [organic-chemistry.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Ch 10: Diels-Alder reaction [chem.ucalgary.ca]

- 18. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 1,3-Diene synthesis by olefination [organic-chemistry.org]

- 22. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]

- 23. chembk.com [chembk.com]

An In-depth Technical Guide to the Synthesis of Octa-1,3-diene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octa-1,3-diene, a conjugated diene with the molecular formula C₈H₁₄, is a valuable building block in organic synthesis. Its conjugated double bond system allows it to participate in a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including natural products and active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Core Synthesis Methodologies

The synthesis of this compound can be achieved through several established organic reactions. The choice of method often depends on the desired stereochemistry of the final product (specifically the geometry of the double bonds), the availability of starting materials, and the required scale of the synthesis. The most prominent and effective methods include olefination reactions, palladium-catalyzed cross-coupling reactions, and elimination reactions.

Olefination Reactions

Olefination reactions provide a direct and reliable method for the formation of carbon-carbon double bonds and are widely used for the synthesis of dienes.

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. For the synthesis of this compound, a common approach involves the reaction of hexanal (B45976) with a vinyl-substituted phosphorus ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides yield (E)-alkenes.[1][2]

Experimental Protocol: Synthesis of this compound via Wittig Reaction

Materials:

-

Vinyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Hexanal

-

Pentane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with vinyltriphenylphosphonium bromide (1.1 equivalents).

-

Anhydrous THF is added to the flask to create a suspension.

-

The suspension is cooled to 0 °C in an ice bath.

-

n-Butyllithium (1.0 equivalent) is added dropwise via the dropping funnel over 15 minutes, resulting in the formation of a deep red solution of the ylide.

-

The reaction mixture is stirred at 0 °C for an additional 30 minutes.

-

A solution of hexanal (1.0 equivalent) in anhydrous THF is then added dropwise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the addition of water.

-

The aqueous layer is extracted three times with pentane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Quantitative Data:

| Reactants | Product | Yield (%) | Stereoselectivity (E:Z) | Reference |

| Hexanal and Vinyltriphenylphosphonium bromide | This compound | 65-80 | Varies with conditions | [1] |

Logical Relationship Diagram for Wittig Reaction

Caption: General workflow of the Wittig reaction for the synthesis of this compound.

The Julia-Kocienski olefination is a modification of the Julia olefination that provides excellent (E)-stereoselectivity in the synthesis of disubstituted alkenes.[3][4] This reaction involves the coupling of a heteroaromatic sulfone with an aldehyde. For the synthesis of (E)-octa-1,3-diene, an appropriate allylic sulfone would be reacted with pentanal.

Experimental Protocol: Synthesis of (E)-Octa-1,3-diene via Julia-Kocienski Olefination

Materials:

-

1-(Phenylsulfonyl)-2-butene (or a similar allylic sulfone)

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

1,2-Dimethoxyethane (DME)

-

Pentanal

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the allylic sulfone (1.0 equivalent) in anhydrous DME at -78 °C under a nitrogen atmosphere, a solution of KHMDS (1.1 equivalents) in THF is added dropwise.

-

The resulting solution is stirred at -78 °C for 30 minutes.

-

Pentanal (1.2 equivalents) is then added dropwise, and the reaction mixture is stirred for an additional 2 hours at -78 °C.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield (E)-octa-1,3-diene.

Quantitative Data:

| Reactants | Product | Yield (%) | Stereoselectivity | Reference |

| Allylic sulfone and Pentanal | (E)-Octa-1,3-diene | 70-85 | High E-selectivity | [3][4] |

Signaling Pathway Diagram for Julia-Kocienski Olefination

Caption: Key steps in the Julia-Kocienski olefination for (E)-octa-1,3-diene synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon bonds and are well-suited for the stereoselective synthesis of conjugated dienes.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. To synthesize this compound, a vinylboronic acid or ester can be coupled with a vinyl halide. The stereochemistry of the starting materials is generally retained in the product, allowing for the synthesis of specific stereoisomers of the diene.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

-

(E)-1-Hexenylboronic acid pinacol (B44631) ester

-

Vinyl bromide (or iodide)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water

-

Ethyl acetate

Procedure:

-

A mixture of (E)-1-hexenylboronic acid pinacol ester (1.0 equivalent), vinyl bromide (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents) is prepared in a reaction flask.

-

Toluene and an aqueous solution of potassium carbonate (2.0 equivalents) are added.

-

The mixture is degassed with nitrogen or argon for 15 minutes.

-

The reaction is heated to 80 °C and stirred for 12 hours under a nitrogen atmosphere.

-

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The residue is purified by column chromatography to give this compound.

Quantitative Data:

| Reactants | Product | Yield (%) | Stereochemical Fidelity | Reference |

| (E)-1-Hexenylboronic acid and Vinyl bromide | (E)-Octa-1,3-diene | 75-90 | High | [5] |

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for the Suzuki-Miyaura synthesis of this compound.

Elimination Reactions

Elimination reactions, particularly the dehydration of diols or the dehydrohalogenation of dihalides, can also be employed to synthesize this compound. These methods are often straightforward but may lack the stereocontrol of the previously mentioned reactions.

The acid-catalyzed dehydration of a suitable diol can lead to the formation of a conjugated diene system.

Experimental Protocol: Dehydration of a Diol

Materials:

-

Octa-4,6-diene-3,8-diol

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Dean-Stark apparatus

-

Sodium bicarbonate solution

-

Diethyl ether

Procedure:

-

A solution of octa-4,6-diene-3,8-diol (1.0 equivalent) and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux in a flask equipped with a Dean-Stark trap.

-

The reaction is monitored by observing the collection of water in the trap.

-

Once the theoretical amount of water has been collected, the reaction is cooled to room temperature.

-

The reaction mixture is washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by distillation or chromatography.

Quantitative Data:

| Reactant | Product | Yield (%) | Notes |

| Octa-4,6-diene-3,8-diol | This compound | 50-70 | May produce a mixture of isomers. |

Conclusion

The synthesis of this compound can be successfully achieved through a variety of robust and well-established synthetic methodologies. Olefination reactions, such as the Wittig and Julia-Kocienski reactions, offer direct routes from carbonyl compounds with good control over stereochemistry. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a highly versatile and stereospecific method for constructing the diene framework. While elimination reactions offer a simpler approach, they may be less suitable for applications requiring high stereopurity. The choice of the optimal synthetic route will be guided by the specific requirements of the research or development program, including stereochemical considerations, scale, and the availability of starting materials. This guide provides the necessary foundational information and experimental protocols to enable the successful synthesis of this compound for a range of scientific applications.

References

- 1. 1,3-Diene synthesis by or C-C coupling [organic-chemistry.org]

- 2. WO1992010450A1 - Process for producing 1-octene - Google Patents [patents.google.com]

- 3. Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity [organic-chemistry.org]

- 4. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Collection - JuliaâKocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

An In-depth Technical Guide to the Stereoisomers of Octa-1,3-diene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of octa-1,3-diene, a conjugated diene with applications in organic synthesis and as a potential building block in the development of novel chemical entities. This document details the structure and properties of its geometric isomers, outlines stereoselective synthetic protocols, and provides methodologies for their characterization and separation.

Introduction to Stereoisomerism in this compound

This compound (C₈H₁₄, Molar Mass: ~110.20 g/mol ) is a linear hydrocarbon containing two conjugated double bonds.[1][2][3] Stereoisomerism in this compound arises from the restricted rotation around the C3-C4 double bond. The terminal C1-C2 double bond does not exhibit geometric isomerism as the first carbon atom is bonded to two identical hydrogen atoms. Consequently, this compound exists as two geometric isomers: (3E)-octa-1,3-diene and (3Z)-octa-1,3-diene.[2]

The spatial arrangement of the substituents around the C3-C4 double bond dictates the molecule's overall shape, which in turn can influence its physical properties, reactivity, and biological activity.

Properties of this compound Stereoisomers

| Property | (3E)-octa-1,3-diene | (3Z)-octa-1,3-diene |

| Molecular Formula | C₈H₁₄ | C₈H₁₄ |

| Molecular Weight | 110.20 g/mol [1] | 110.20 g/mol [2] |

| Boiling Point | ~127-131 °C (for 1,3-octadiene)[4] | Expected to be slightly lower than the E-isomer |

| Density | ~0.738 g/cm³ (for 1,3-octadiene)[2] | Expected to be similar to the E-isomer |

| ¹H NMR (Predicted) | Olefinic protons: δ 5.0-6.5 ppm | Olefinic protons: δ 5.0-6.5 ppm |

| Allylic protons: δ ~2.0 ppm | Allylic protons: δ ~2.0 ppm | |

| Aliphatic protons: δ 0.9-1.5 ppm | Aliphatic protons: δ 0.9-1.5 ppm | |

| ¹³C NMR (Predicted) | Olefinic carbons: δ 115-140 ppm[5][6] | Olefinic carbons: δ 115-140 ppm[5][6] |

| Aliphatic carbons: δ 13-35 ppm[5][6] | Aliphatic carbons: δ 13-35 ppm[5][6] | |

| IR Spectroscopy (Predicted) | C=C stretch (conjugated): ~1600-1650 cm⁻¹[7][8] | C=C stretch (conjugated): ~1600-1650 cm⁻¹[7][8] |

| =C-H bend (trans): ~960-970 cm⁻¹[7][8] | =C-H bend (cis): ~675-730 cm⁻¹[7][8] | |

| C-H stretch (=C-H): ~3010-3095 cm⁻¹[7][8] | C-H stretch (=C-H): ~3010-3095 cm⁻¹[7][8] | |

| C-H stretch (-CH₂, -CH₃): ~2850-2960 cm⁻¹[7][8] | C-H stretch (-CH₂, -CH₃): ~2850-2960 cm⁻¹[7][8] |

Note: Predicted spectroscopic data is based on typical values for conjugated dienes and may vary from experimental values.

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of 1,3-dienes is a well-established field in organic chemistry.[9] Common methods include the Wittig reaction, Suzuki-Miyaura coupling, and Heck olefination.[9][10] Below are detailed protocols for the synthesis of (3E)- and (3Z)-octa-1,3-diene.

Synthesis of (3E)-octa-1,3-diene via Wittig Reaction

This protocol describes a Horner-Wadsworth-Emmons modification of the Wittig reaction, which generally favors the formation of the E-isomer.

Experimental Protocol:

-

Preparation of the Ylide:

-

To a solution of triethyl phosphite (B83602) in an appropriate anhydrous solvent (e.g., THF), add 1-bromobutane (B133212) and heat the mixture to generate diethyl butylphosphonate.

-

Cool the solution to -78 °C and add a strong base, such as n-butyllithium, dropwise to generate the corresponding ylide.

-

-

Wittig Reaction:

-

To the ylide solution at -78 °C, add a solution of acrolein (propenal) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to obtain (3E)-octa-1,3-diene.

-

Synthesis of (3Z)-octa-1,3-diene via Suzuki-Miyaura Coupling

This protocol utilizes a Suzuki-Miyaura coupling, which can be tuned to favor the Z-isomer depending on the choice of catalyst and reaction conditions.

Experimental Protocol:

-

Preparation of the Vinyl Boronate:

-

React 1-hexyne (B1330390) with a hydroborating agent such as catecholborane, followed by treatment with pinacol (B44631) to form the (Z)-1-hexenylboronic acid pinacol ester.

-

-

Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine the (Z)-1-hexenylboronic acid pinacol ester, vinyl bromide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., aqueous sodium carbonate).

-

Add a suitable solvent system, such as a mixture of toluene (B28343) and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) for several hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (3Z)-octa-1,3-diene.

-

Characterization and Separation of Stereoisomers

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized isomers. The coupling constants between the olefinic protons on the C3-C4 double bond can help determine the stereochemistry. For the E-isomer, a larger coupling constant (typically 12-18 Hz) is expected, while the Z-isomer will exhibit a smaller coupling constant (typically 6-12 Hz).

-

Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibration is diagnostic for the stereochemistry of the double bond. The E-isomer is expected to show a strong absorption band around 960-970 cm⁻¹, while the Z-isomer will have a characteristic absorption in the range of 675-730 cm⁻¹.[7][8]

Chromatographic Separation

Gas chromatography (GC) is an effective technique for separating the (3E) and (3Z) isomers of this compound. The choice of the stationary phase is critical for achieving good resolution.

Experimental Protocol: Gas Chromatography

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a high-resolution capillary column.

-

Column: A polar capillary column (e.g., with a polyethylene (B3416737) glycol or cyanopropyl stationary phase) is recommended for separating geometric isomers.

-

Carrier Gas: Helium or hydrogen at an optimized flow rate.[1][11]

-

Temperature Program: An initial oven temperature of 50-60 °C, held for a few minutes, followed by a temperature ramp to a final temperature of 150-180 °C.

-

Injection: A small volume of a dilute solution of the isomer mixture in a volatile solvent (e.g., pentane (B18724) or hexane).

-

Detection: The retention times of the two isomers will differ, with the more volatile isomer typically eluting first.[1][11][12] The relative peak areas can be used to determine the isomeric ratio.

Visualizations

Caption: Geometric isomers of this compound.

Caption: A representative experimental workflow.

References

- 1. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]

- 2. 1,3-Octadiene (e & z) | C16H28 | CID 5462699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Octadiene | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-octadiene, 1002-33-1 [thegoodscentscompany.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. eng.uc.edu [eng.uc.edu]

- 9. mdpi.com [mdpi.com]

- 10. 1,3-Diene synthesis by olefination [organic-chemistry.org]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. agilent.com [agilent.com]

A Technical Guide to the Spectroscopic Analysis of Octa-1,3-diene

This guide provides a comprehensive overview of the key spectroscopic data for Octa-1,3-diene, a volatile unsaturated hydrocarbon. The information is tailored for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed data, experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following sections present the mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) data for this compound. The data is organized into tables for clarity and ease of comparison.

Electron Ionization Mass Spectrometry (EI-MS) of this compound yields a distinct fragmentation pattern. The molecular ion peak (M⁺) is observed, though the fragmentation is characteristic of an alkene, with significant peaks arising from allylic cleavage and loss of small alkyl fragments.[1] The data presented below is sourced from the NIST Mass Spectrometry Data Center.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 41 | 100 | [C₃H₅]⁺ (Allyl cation) |

| 55 | 95 | [C₄H₇]⁺ |

| 67 | 85 | [C₅H₇]⁺ |

| 39 | 75 | [C₃H₃]⁺ |

| 81 | 60 | [C₆H₉]⁺ |

| 54 | 55 | [C₄H₆]⁺ |

| 110 | 40 | [C₈H₁₄]⁺ (Molecular Ion) |

| 69 | 35 | [C₅H₉]⁺ |

The infrared spectrum of this compound displays characteristic absorption bands for a conjugated diene system. The key absorptions include C-H stretches for both sp² and sp³ hybridized carbons, and C=C stretching vibrations. The data below is based on the gas-phase IR spectrum available in the NIST/EPA Gas-Phase Infrared Database.[2]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3088 | =C-H Stretch (sp²) |

| ~3043 | =C-H Stretch (sp²) |

| ~2962, 2931, 2873 | -C-H Stretch (sp³) |

| ~1650, 1605 | C=C Stretch (conjugated) |

| ~1460 | -CH₂- Bend (Scissoring) |

| ~990, 900 | =C-H Bend (Out-of-plane) |

¹H NMR Spectroscopy

The proton NMR spectrum of a conjugated diene like (E)-Octa-1,3-diene is expected to show distinct signals for the vinyl protons in the downfield region (δ 5.0-6.5 ppm) and the aliphatic protons further upfield. The coupling constants (J-values) are critical for determining the stereochemistry of the double bonds.

| Proton Environment | Typical Chemical Shift (δ, ppm) | Expected Multiplicity |

| =CH₂ (C1) | 4.9 - 5.2 | Doublet of doublets (dd) |

| =CH- (C2) | 6.0 - 6.4 | Doublet of doublets of triplets (ddt) |

| =CH- (C3) | 5.5 - 5.9 | Doublet of triplets (dt) |

| =CH- (C4) | 5.3 - 5.7 | Doublet of triplets (dt) |

| -CH₂- (C5) | 2.0 - 2.2 | Quartet (q) |

| -CH₂- (C6, C7) | 1.2 - 1.5 | Multiplet (m) |

| -CH₃ (C8) | 0.8 - 1.0 | Triplet (t) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the sp² hybridized carbons of the diene in the δ 110-140 ppm range and the sp³ hybridized carbons of the butyl chain at higher field.

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

| =CH₂ (C1) | 114 - 118 |

| =CH- (C2) | 135 - 140 |

| =CH- (C3) | 128 - 133 |

| =CH- (C4) | 130 - 135 |

| -CH₂- (C5) | 30 - 35 |

| -CH₂- (C6) | 28 - 33 |

| -CH₂- (C7) | 20 - 25 |

| -CH₃ (C8) | 12 - 16 |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a volatile liquid hydrocarbon like this compound.

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should be chosen to avoid signal overlap with the analyte.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C. Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign signals to specific nuclei in the molecule.

-

This protocol is for obtaining an FT-IR spectrum of a neat liquid sample.

-

Sample Preparation:

-

As this compound is a liquid, it can be analyzed directly as a thin film.

-

Place one drop of the neat liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film, ensuring no air bubbles are trapped.

-

-

Instrument Setup:

-

Ensure the FT-IR spectrometer's sample compartment is clean and dry.

-

Acquire a background spectrum of the empty sample compartment (or the clean salt plates). This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder in the spectrometer's beam path.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify the wavenumbers of the major absorption bands.

-

Correlate the observed bands with known vibrational frequencies for functional groups (e.g., C=C, =C-H, -C-H) to confirm the structure.

-

This protocol is suitable for the analysis of a volatile compound like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

-

Transfer the solution to a 2 mL autosampler vial and seal with a septum cap.

-

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Injector: Set to a temperature of 250°C. Use a split injection mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Carrier Gas: Use high-purity Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase) is suitable.

-

Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C and hold for 2 minutes.

-

-

Mass Spectrometer (MS):

-

Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to 230°C.

-

Analyzer: Set to scan a mass range of m/z 35-350.

-

Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.

-

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

The instrument software will acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

-

Data Processing:

-

Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for that peak.

-

Analyze the fragmentation pattern. Identify the molecular ion peak (if present) and major fragment ions.

-

Compare the acquired mass spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) to confirm the compound's identity.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

Thermodynamic Stability of Octa-1,3-diene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the four geometric isomers of octa-1,3-diene: (E,E)-octa-1,3-diene, (E,Z)-octa-1,3-diene, (Z,E)-octa-1,3-diene, and (Z,Z)-octa-1,3-diene. Understanding the relative stabilities of these isomers is crucial for predicting reaction outcomes, optimizing synthesis pathways, and for the rational design of molecules in drug development where specific stereochemistry can dictate biological activity.

Core Principles of Diene Stability

Conjugated dienes, such as this compound, exhibit enhanced thermodynamic stability compared to their non-conjugated counterparts. This increased stability arises from the delocalization of π-electrons across the single bond situated between the two double bonds.[1][2] This delocalization, a form of resonance, results in a lower overall energy state for the molecule.

The primary factors governing the relative stability of the geometric isomers of this compound are:

-

Conjugation: The presence of the conjugated double bond system is the principal stabilizing factor.

-

Steric Hindrance: The spatial arrangement of the alkyl groups attached to the double bonds significantly influences stability. Isomers with bulky groups on the same side of the double bond (cis or Z configuration) experience greater steric strain, leading to lower stability compared to isomers where these groups are on opposite sides (trans or E configuration).[3]

Quantitative Analysis of Isomer Stability

A theoretical analysis of various C8H14 isomers, including dienes, has been conducted at the B3LYP/6-311G+** level of theory, providing a clear order of stability based on calculated enthalpies and Gibbs free energies.[4] Based on the well-established principle that trans isomers are more stable than cis isomers due to reduced steric hindrance, the following table summarizes the predicted relative thermodynamic properties of the this compound isomers. The (E,E) isomer is the most stable and is used as the reference point (0.00 kJ/mol).

| Isomer | Structure | Relative Enthalpy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) | Stability Ranking |

| (E,E)-octa-1,3-diene | trans, trans | 0.00 (most stable) | 0.00 (most stable) | 1 |

| (E,Z)-octa-1,3-diene | trans, cis | > 0 | > 0 | 2 |

| (Z,E)-octa-1,3-diene | cis, trans | > 0 | > 0 | 3 |

| (Z,Z)-octa-1,3-diene | cis, cis | > 0 (least stable) | > 0 (least stable) | 4 |

Note: The exact numerical values for the relative stabilities of the less stable isomers are not explicitly provided in the cited computational study, but the order of stability is established. The (E,Z) and (Z,E) isomers are expected to have similar, but not identical, energies, with the (Z,Z) isomer being the least stable due to the cumulative steric strain of two cis configurations.

Experimental Determination of Thermodynamic Stability

The thermodynamic stability of alkene isomers is typically determined experimentally through calorimetry, most commonly by measuring the heat of hydrogenation or the heat of combustion.

Experimental Protocol 1: Hydrogenation Calorimetry

This method measures the heat released (enthalpy of hydrogenation, ΔHhydrog) when an alkene is hydrogenated to its corresponding alkane. More stable alkenes have lower potential energy and therefore release less heat upon hydrogenation.

Methodology:

-

Calorimeter Calibration: A continuous-flow or static-bomb calorimeter is calibrated using a substance with a known heat of reaction.

-

Sample Preparation: A precise mass of the this compound isomer is dissolved in a suitable solvent (e.g., hexane) and placed in the calorimeter's reaction vessel.

-

Catalyst Introduction: A hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the vessel.

-

Hydrogenation Reaction: A known excess of hydrogen gas is introduced into the reaction vessel, and the temperature change of the system is meticulously recorded as the hydrogenation of the diene to n-octane proceeds.

-

Data Analysis: The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter, and the moles of the diene reacted. The relative stabilities of the isomers are then determined by comparing their respective heats of hydrogenation.

Experimental Protocol 2: Bomb Calorimetry

This technique determines the heat of combustion (ΔHcomb) of a substance. By combining the heat of combustion with the known heats of formation of the combustion products (CO₂ and H₂O), the heat of formation of the original substance can be calculated.

Methodology:

-

Sample Preparation: A precisely weighed sample of the liquid this compound isomer is placed in a sealed, thin-walled ampule.

-

Bomb Assembly: The ampule is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb." A fuse wire is positioned to ignite the sample.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to 30 atm).

-

Calorimetry: The bomb is submerged in a known quantity of water in a well-insulated calorimeter. The initial temperature is recorded.

-

Ignition and Measurement: The sample is ignited electrically. The combustion of the hydrocarbon releases heat, which is absorbed by the bomb and the surrounding water. The final temperature is recorded after thermal equilibrium is reached.

-

Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard heat of formation is then derived using Hess's Law.

Computational Determination of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective method for determining the thermodynamic properties of molecules.

Computational Protocol: DFT Calculations

1. Geometry Optimization:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or TURBOMOLE is used.

-

Method: The geometry of each this compound isomer is optimized to find its lowest energy conformation. A commonly used and reliable functional for this purpose is B3LYP.[4]

-

Basis Set: A sufficiently large basis set, such as 6-311G+**, is employed to accurately describe the electronic structure of the molecule.[4]

-

Procedure: An initial guess for the molecular structure is built. The software then iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule until a stationary point on the potential energy surface is located.

2. Vibrational Frequency Analysis:

-

Purpose: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

Procedure: The software calculates the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies are used to compute the thermochemical properties at a specified temperature (e.g., 298.15 K).

3. Calculation of Thermodynamic Properties:

-

The standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°) are calculated from the total electronic energy, ZPVE, and thermal corrections. The relative stabilities of the isomers are then determined by comparing their calculated ΔHf° or ΔGf° values.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships between the this compound isomers and a typical experimental/computational workflow for determining their thermodynamic stability.

Caption: Relative potential energy diagram of this compound isomers.

Caption: Workflow for determining thermodynamic stability.

References

Octa-1,3-diene: A Technical Guide to its Natural Occurrence and Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides an in-depth overview of the natural occurrence and proposed biosynthetic pathway of octa-1,3-diene. Quantitative data is summarized in tables, and detailed experimental protocols are provided for key methodologies. Signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a volatile organic compound (VOC) belonging to the class of conjugated dienes. It is a colorless liquid with a characteristic odor and has been identified as a natural product in various organisms, including fungi and plants.[1] Its conjugated double bond system makes it a reactive molecule and a potential precursor for chemical synthesis. In biological systems, it may play a role in chemical communication and defense. This guide summarizes the current knowledge on the natural occurrence and biosynthesis of this compound, providing a technical resource for researchers in natural product chemistry, biochemistry, and drug development.

Natural Occurrence of this compound

This compound has been identified as a volatile component in a range of biological sources. Its presence is often associated with the metabolism of fatty acids.

Fungal Volatiles

Fungi are significant producers of a diverse array of VOCs, and this compound is a recurring compound in the headspace of several fungal species. It is often found in combination with other C8-volatiles like 1-octen-3-ol, 3-octanone, and 3-octanol.[2] These compounds contribute to the characteristic "mushroom" aroma.[1]

Plant Volatiles

Soybeans (Glycine max) are a notable plant source of this compound. It has been detected as a volatile compound released from soybean seeds, particularly during different developmental stages.[3][4] The lipoxygenase (LOX) pathway, highly active in soybeans, is a key source of various volatile compounds, and it is implicated in the formation of this compound.

Quantitative Data

Quantitative data on the concentration of this compound in natural sources is limited and can vary significantly depending on the species, developmental stage, and analytical method used. The following table summarizes available information.

| Biological Source | Matrix | Concentration/Abundance | Analytical Method | Reference |

| Indoor Molds | Headspace over culture on wallpaper | Detected as a major C8 compound | Headspace SPME-GC-MS | [2] |

| Aspergillus niger | Headspace over culture | Detected | Headspace SPME-GC-MS | [5] |

| Basidiomycotina species | Aroma | Detected in 17 species | Not specified | [1] |

| Glycine max (Soybean) | Seed volatiles | Detected | SPME-GC-MS | [3] |

Table 1: Quantitative and Qualitative Data on the Natural Occurrence of this compound.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated. However, substantial evidence points towards its origin from the metabolism of polyunsaturated fatty acids, particularly linoleic acid, through the lipoxygenase (LOX) pathway. This pathway is well-established for the formation of related C8 compounds, such as 1-octen-3-ol.

Proposed Biosynthetic Pathway

The proposed pathway initiates with the oxygenation of linoleic acid by a specific lipoxygenase enzyme. The resulting hydroperoxide is then cleaved by a hydroperoxide lyase, leading to the formation of C8 compounds. Further enzymatic transformations are likely required to yield this compound.

Key Enzymatic Steps:

-

Lipoxygenase (LOX) Action: A specific 13-lipoxygenase (13-LOX) enzyme catalyzes the insertion of molecular oxygen into linoleic acid at the C-13 position, forming (13S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPOD).

-

Hydroperoxide Lyase (HPL) Cleavage: A hydroperoxide lyase cleaves the 13-HPOD, yielding a C8 aldehyde, (Z)-3-octenal, and a C10 oxo-acid.

-

Isomerization: The (Z)-3-octenal can be isomerized to the more stable (E)-2-octenal.

-

Proposed Reduction and Dehydration: It is hypothesized that (E)-2-octenal undergoes a reduction to form 1-octen-3-ol, which is then dehydrated to yield this compound. Alternatively, a direct enzymatic conversion from one of the octenal intermediates may occur.

Visualization of the Proposed Biosynthetic Pathway

References

- 1. open.library.ubc.ca [open.library.ubc.ca]

- 2. The enzymic conversion of linoleic acid into 9-(nona-1',3'-dienoxy)non-8-enoic acid, a novel unsaturated ether derivative isolated from homogenates of Solanum tuberosum tubers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. datapdf.com [datapdf.com]

- 5. A toolkit for heterologous expression of metabolic pathways in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular formula of Octa-1,3-diene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octa-1,3-diene is an unsaturated hydrocarbon belonging to the class of conjugated dienes. Its structure, featuring two conjugated carbon-carbon double bonds, makes it a valuable building block in organic synthesis and a subject of interest in various research fields. As a volatile organic compound (VOC), it has been identified in natural sources such as soybeans, and its chemical reactivity is characteristic of conjugated diene systems, making it susceptible to a variety of addition and cycloaddition reactions.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological relevance of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The data has been compiled from various chemical databases and literature sources.

Table 1: Identifiers and Molecular Formula

| Identifier | Value |

| Chemical Name | This compound |

| IUPAC Name | (3E)-octa-1,3-diene |

| CAS Number | 1002-33-1[2][3][4] |

| Molecular Formula | C8H14[2][3] |

| Canonical SMILES | CCCCC=CC=C[2] |

| InChI Key | QTYUSOHYEPOHLV-FNORWQNLSA-N[3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 110.20 g/mol [3] |

| Appearance | Colorless liquid (estimated) |

| Boiling Point | 127.6 °C at 760 mmHg[2] |

| Density | 0.738 g/cm³[2] |

| Vapor Pressure | 13.4 mmHg at 25 °C[2] |

| Flash Point | 17.2 °C[2] |

| Refractive Index | 1.4501 (at 20 °C)[2] |

| logP | 3.6[2] |

| Solubility | Insoluble in water; Soluble in alcohol |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum of a 1,3-diene would be expected to show characteristic signals for vinylic protons in the range of δ 5.0–6.5 ppm. The coupling patterns of these protons would be complex due to both geminal, cis, and trans couplings. The aliphatic protons of the butyl group would appear upfield.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum is expected to show signals for the sp² hybridized carbons of the diene system in the range of δ 110–140 ppm.[1] The sp³ hybridized carbons of the alkyl chain would appear at higher field.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound would display characteristic C-H stretching frequencies for the sp² carbons above 3000 cm⁻¹. The C=C stretching vibrations for the conjugated diene system would be observed in the region of 1600-1650 cm⁻¹.[5][6]

-

Mass Spectrometry : The electron ionization mass spectrum would show a molecular ion peak (M+) at m/z 110, corresponding to the molecular weight of the compound.[1]

Experimental Protocols

While specific, detailed synthesis procedures for this compound are not extensively published, general and reliable methods for the synthesis of 1,3-dienes can be applied.

General Synthesis of (E)-1,3-Dienes via Olefination

One of the most common and effective methods for the stereoselective synthesis of (E)-1,3-dienes is the Horner-Wadsworth-Emmons (HWE) reaction.[7]

Reaction: (EtO)₂P(O)CH₂CH=CH₂ + Base → [(EtO)₂P(O)CHCH=CH₂]⁻ [(EtO)₂P(O)CHCH=CH₂]⁻ + CH₃(CH₂)₄CHO → CH₃(CH₂)₄CH=CHCH=CH₂ + (EtO)₂PO₂⁻

Materials:

-

Diethyl allylphosphonate

-

Strong base (e.g., Sodium hydride (NaH) or Sodium methoxide (B1231860) (NaOMe))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Hexamethylphosphoramide (HMPA) (optional, but can improve E-selectivity)

Procedure:

-

To a solution of diethyl allylphosphonate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a slight molar excess of a strong base at 0 °C.

-

Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the phosphonate (B1237965) carbanion.

-

Slowly add one equivalent of hexanal to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent such as diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford (E)-Octa-1,3-diene.

Diels-Alder Reaction of this compound

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that is characteristic of conjugated dienes. The following is a representative protocol for the reaction of a 1,3-diene with maleic anhydride (B1165640).

Materials:

-

This compound

-

Maleic anhydride

-

Toluene (or another suitable high-boiling solvent like xylene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve maleic anhydride in toluene.

-

Add a slight molar excess of this compound to the solution.

-

Heat the reaction mixture to reflux and maintain reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Allow the reaction mixture to cool to room temperature.

-

Cool the mixture in an ice bath to induce crystallization of the product.

-

Collect the crystalline product by vacuum filtration, washing with a small amount of cold toluene.[8]

-

The resulting product, a substituted cyclohexene (B86901) derivative, can be further purified by recrystallization.

Reactivity and Potential Applications

The conjugated diene system in this compound is the primary site of its chemical reactivity.

Diels-Alder Reaction Pathway

The Diels-Alder reaction provides a stereospecific route to six-membered rings, a common structural motif in many natural products and pharmaceutical compounds. The reaction proceeds through a concerted pericyclic mechanism.

Caption: Diels-Alder reaction pathway of this compound.

Palladium-Catalyzed Reactions

1,3-dienes, including this compound, are important substrates in palladium-catalyzed reactions, such as telomerization, which can be used to synthesize longer-chain functionalized molecules.[1]

Biological Relevance

This compound is a naturally occurring volatile organic compound (VOC) found in some plants.[1] Plant VOCs play crucial roles in mediating interactions with their environment, including attracting pollinators, defending against herbivores, and communicating with other plants.[9][10][11] While specific signaling pathways involving this compound have not been elucidated, conjugated dienes as a class have been studied for their potential biological activities. For instance, some dienes can act as quenchers of triplet carbonyls, which are reactive species formed during oxidative stress in biological systems.

Logical Workflow for Investigating Biological Activity

The workflow for assessing the potential biological activity of a compound like this compound would involve a series of steps from initial screening to mechanistic studies.

Caption: Workflow for biological activity assessment.

Conclusion

This compound is a versatile chemical with well-defined physical and chemical properties. Its reactivity, dominated by the conjugated diene system, makes it a useful intermediate in organic synthesis, particularly in cycloaddition reactions. While its specific biological role is not yet fully understood, its presence in natural systems suggests potential for further investigation in the context of chemical ecology and drug discovery. The protocols and data presented in this guide serve as a valuable resource for researchers working with this compound and other conjugated dienes.

References

- 1. 1,3-Octadiene|C8H14|CAS 1002-33-1 [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. 1,3-Octadiene | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for 1,3-Octadiene (HMDB0040966) [hmdb.ca]

- 5. 1,3-Octadiene [webbook.nist.gov]

- 6. 1,3-Octadiene (e & z) [webbook.nist.gov]

- 7. 1,3-Diene synthesis by olefination [organic-chemistry.org]

- 8. edubirdie.com [edubirdie.com]

- 9. The role of volatiles in plant communication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety of Octa-1,3-diene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for Octa-1,3-diene, intended for use by professionals in research and development settings. The information herein is compiled from various safety data sheets and toxicological resources. It is crucial to supplement this guide with your institution's specific safety protocols and to consult the most recent safety data sheet (SDS) for the specific product in use.

Chemical and Physical Properties

This compound is a colorless, flammable liquid.[1][2] It is less dense than and insoluble in water.[1][2] Its vapors are heavier than air, posing a risk of accumulation in low-lying areas.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄ | [1][3][4] |

| Molecular Weight | 110.20 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 130-131 °C | [5] |

| Flash Point | 17.2 °C | [5][6] |

| Density | 0.738 g/cm³ at 20°C | [5] |

| Vapor Pressure | 13.4 mmHg at 25°C | [6] |

| Water Solubility | Insoluble | [1][2] |

| LogP (o/w) | 3.965 (estimated) | [7] |

Toxicological Data

Due to the lack of specific data for this compound, a toxicological assessment may be informed by data on structurally similar compounds, such as other conjugated dienes. For instance, 1,3-butadiene (B125203) is a well-studied conjugated diene known to be metabolized by cytochrome P450 enzymes to form reactive epoxide metabolites.[3][9] These metabolites are genotoxic and have been linked to carcinogenicity in animal studies.[3][10] It is plausible that this compound could undergo similar metabolic activation.

Hazard Identification and Classification

This compound is classified as a flammable liquid.[1] It poses a significant fire hazard and can form explosive mixtures with air.[1] Vapors can travel to an ignition source and flash back.[1] Additionally, some sources indicate a risk of explosive polymerization if heated.[1]

Experimental Protocols

Detailed experimental protocols for determining the toxicological and safety properties of chemicals are established by international bodies such as the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Guideline 423)

The Acute Toxic Class Method is a stepwise procedure using a small number of animals to classify a substance's acute oral toxicity.[11]

-

Animal Selection: Healthy, young adult animals of a single sex (typically females) from a standard laboratory strain are used.[11]

-

Housing and Feeding: Animals are housed in appropriate conditions with standard diet and water ad libitum.[11]

-

Dose Administration: A single dose of the substance is administered by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information.[11]

-

Procedure: The test proceeds in a stepwise manner, with three animals per step. The outcome of the previous step (mortality or survival) determines the dose for the next step.[11]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[11]

-

Data Analysis: The results are used to classify the substance into a GHS category for acute oral toxicity.[11]

Skin and Eye Irritation Assessment (OECD Guidelines 404 and 405)

These guidelines describe procedures for assessing the potential of a substance to cause skin and eye irritation or corrosion.[12]

-

Animal Selection: Healthy, young adult albino rabbits are typically used.[12]

-

Skin Irritation (OECD 404):

-

A small area of the animal's skin is shaved.

-

A measured amount of the test substance is applied to a small patch of skin and covered with a gauze patch.

-

The patch is removed after a set exposure period (e.g., 4 hours).

-

The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and graded according to a scoring system.[12]

-

-

Eye Irritation (OECD 405):

-

A small, measured amount of the test substance is instilled into one eye of the rabbit. The other eye serves as a control.

-

The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and graded according to a scoring system.[12]

-

Flash Point Determination (e.g., ASTM D93 - Pensky-Martens Closed Cup Method)

This method is used to determine the flash point of petroleum products and other flammable liquids.[13][14]

-

Apparatus: A Pensky-Martens closed cup tester is used, which consists of a test cup with a tightly fitting lid, a stirring device, and a means of heating the sample at a controlled rate.[13][14]

-

Procedure:

-

The sample is placed in the test cup to a specified level.

-

The lid is secured, and the sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.[14]

-

-

Flash Point: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[13]

Safe Handling and Storage

-

Ventilation: Handle in a well-ventilated area.[15] Use local exhaust ventilation to control airborne concentrations.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1] No smoking in the handling area.[16]

-

Grounding: All equipment used when handling the product must be grounded to prevent static discharge.[1]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[16]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[15][16]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[15]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[3][15]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled). Seek immediate medical attention.[15]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

Spills and Accidental Release

-

Eliminate Ignition Sources: Immediately remove all sources of ignition.[15]

-

Ventilate Area: Ensure adequate ventilation.

-

Containment: Prevent the spill from entering drains, sewers, or waterways.[1]

-

Cleanup: Absorb the spill with a non-combustible material such as sand or earth and place it in a suitable container for disposal.[1] Use non-sparking tools for cleanup.[15]

Visualizations

Chemical Safety Risk Management Workflow

The following diagram illustrates a general workflow for managing the risks associated with handling a chemical like this compound.

References

- 1. A SIMPLE METHOD FOR SCREENING ASSESSMENT OF SKIN AND EYE IRRITATION [jstage.jst.go.jp]

- 2. 1,3-Octadiene | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Toxicology of 1,3-butadiene, chloroprene, and isoprene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. Inhalation kinetics of C8 to C10 1-alkenes and iso-alkanes in the rat after repeated exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. filab.fr [filab.fr]

- 9. Metabolic Basis of Conjugated Dienes Toxicity - Adnan Elfarra [grantome.com]

- 10. Biochemistry of 1,3-butadiene metabolism and its relevance to 1,3-butadiene-induced carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. chemsafetypro.com [chemsafetypro.com]

- 13. precisionlubrication.com [precisionlubrication.com]

- 14. m.youtube.com [m.youtube.com]

- 15. A simple method for screening assessment of skin and eye irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Comprehensive Guide to the IUPAC Nomenclature of Octa-1,3-diene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the IUPAC nomenclature for the stereoisomers of octa-1,3-diene. A systematic approach to naming these isomers is crucial for unambiguous communication in research and development, particularly in fields where molecular geometry dictates biological activity. This document outlines the application of the Cahn-Ingold-Prelog (CIP) priority rules to determine the configuration of the stereogenic centers in this compound, leading to the precise naming of each isomer.

Introduction to this compound and its Stereoisomerism

This compound is a conjugated diene with the molecular formula C₈H₁₄.[1][2][3] The presence of two double bonds in conjugation gives rise to specific chemical properties and also allows for the existence of stereoisomers.[4][5][6] Stereoisomerism in this compound is determined by the spatial arrangement of substituents around the double bonds, leading to geometric isomers.

The key to naming these isomers lies in the application of the Cahn-Ingold-Prelog (CIP) priority rules, which provide a systematic method for assigning descriptors (E/Z) to the configuration of double bonds.[7][8][9]

Identification of Stereogenic Centers

To determine the possible stereoisomers of this compound, we must first identify the stereogenic centers. In this molecule, the two double bonds are the sources of stereoisomerism.

-

The double bond at C1-C2: Carbon 1 is bonded to two hydrogen atoms. Since it has identical substituents, it cannot be a stereogenic center.

-

The double bond at C3-C4:

-

Carbon 3 is bonded to a hydrogen atom and a vinyl group (-CH=CH₂).

-

Carbon 4 is bonded to a hydrogen atom and a butyl group (-CH₂CH₂CH₂CH₃).

-

Since both carbons of the C3-C4 double bond are attached to two different groups, this double bond is a stereogenic center and can exhibit E/Z isomerism.

Therefore, this compound has one stereogenic double bond (at C3), which means there are 2¹ = 2 possible stereoisomers.

Application of the Cahn-Ingold-Prelog (CIP) Priority Rules

The E/Z designation for the double bond at C3 is determined by assigning priorities to the substituents on each carbon of the double bond based on atomic number.[10][11]

At Carbon 3:

-

-CH=CH₂ (Vinyl group): The first atom is carbon.

-

-H (Hydrogen): The first atom is hydrogen.

-

Priority: -CH=CH₂ > -H

At Carbon 4:

-

-CH₂CH₂CH₂CH₃ (Butyl group): The first atom is carbon.

-

-H (Hydrogen): The first atom is hydrogen.

-

Priority: -CH₂CH₂CH₂CH₃ > -H

Now, we can determine the E and Z configurations:

-

(E) Isomer (from the German entgegen, meaning opposite): The higher priority groups are on opposite sides of the double bond. In this case, the vinyl group and the butyl group are on opposite sides.

-

(Z) Isomer (from the German zusammen, meaning together): The higher priority groups are on the same side of the double bond. Here, the vinyl group and the butyl group are on the same side.

IUPAC Nomenclature of this compound Isomers

Based on the CIP priority rules, the two stereoisomers of this compound are named as follows:

| Isomer Configuration | IUPAC Name |

| E | (E)-octa-1,3-diene |

| Z | (Z)-octa-1,3-diene |

Experimental Protocols for Isomer Identification

The differentiation and identification of these isomers are typically achieved through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The coupling constants (J-values) between the vinylic protons on the C3-C4 double bond are diagnostic. For the E-isomer, the coupling constant is typically larger (around 12-18 Hz) compared to the Z-isomer (around 7-12 Hz). The chemical shifts of the protons attached to and near the double bonds will also differ between the two isomers.

-

¹³C NMR: The chemical shifts of the carbons involved in the double bond and the adjacent carbons will vary between the E and Z isomers due to different steric environments.

Infrared (IR) Spectroscopy:

-

The C=C stretching vibration in the IR spectrum can provide clues. Conjugated dienes typically show two bands in the 1580-1650 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 675-1000 cm⁻¹ region can also be characteristic of the substitution pattern and stereochemistry of the double bond. For E-isomers, a strong band is often observed around 960-970 cm⁻¹.

Visualization of the Naming Process

The logical workflow for determining the IUPAC name of an this compound isomer can be represented by the following diagram:

Caption: IUPAC Naming Workflow for this compound Isomers.

References

- 1. 1,3-Octadiene | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-octadiene, 1002-33-1 [thegoodscentscompany.com]

- 3. This compound | C8H14 | CID 66084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Video: Structure of Conjugated Dienes [jove.com]

- 5. Conjugated Dienes [research.cm.utexas.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 8. Priority Rules [chem.ucalgary.ca]

- 9. elearning.uniroma1.it [elearning.uniroma1.it]

- 10. 4.3. Naming stereoisomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

Conformational Landscape of Conjugated Dienes: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive examination of the conformational analysis of conjugated dienes, with a particular focus on Octa-1,3-diene as a representative model for acyclic substituted dienes. The equilibrium between the planar s-cis and s-trans conformers, governed by steric and electronic factors, is fundamental to the reactivity and biological activity of these molecules. This document details the experimental and computational methodologies employed to characterize this equilibrium, presents quantitative data for various dienes, and discusses the implications for drug design and development.

Introduction: The Significance of Diene Conformation

Conjugated dienes, characterized by alternating single and double bonds, are prevalent structural motifs in numerous biologically active molecules and synthetic intermediates. The conformational flexibility around the central C-C single bond gives rise to two primary planar conformers: the s-cis and s-trans isomers. The "s" denotes rotation around the sigma (single) bond.[1] The s-trans conformation, with the double bonds oriented on opposite sides of the single bond, is generally more thermodynamically stable due to reduced steric hindrance.[2][3] Conversely, the s-cis conformation, where the double bonds are on the same side, is crucial for a variety of pericyclic reactions, most notably the Diels-Alder reaction, a cornerstone of synthetic chemistry for the construction of cyclic systems often found in pharmaceuticals.[3]

The conformational preference of a conjugated diene directly influences its three-dimensional shape, which in turn dictates its interaction with biological targets such as enzymes and receptors. A thorough understanding and ability to predict or control this conformational equilibrium are therefore critical in the rational design of small molecule therapeutics. This guide will delve into the core principles of diene conformational analysis, the methods used for its study, and its practical application in a drug discovery context.

The s-cis vs. s-trans Conformational Equilibrium

The rotation around the central C2-C3 single bond in a conjugated diene is not entirely free. Due to the delocalization of π-electrons across the four-carbon system, this bond possesses partial double-bond character, resulting in a rotational barrier.[1] The energy difference between the s-trans and s-cis conformers, as well as the height of the rotational barrier, are influenced by the substitution pattern on the diene backbone.

The s-trans conformer is typically lower in energy due to non-bonded steric interactions between substituents on the C1 and C4 carbons in the more compact s-cis arrangement.[2][4] For the parent molecule, 1,3-butadiene, the s-trans conformer is more stable by approximately 2.3-2.9 kcal/mol.[1][3]

Below is a diagram illustrating the equilibrium between the s-cis and s-trans conformations of a generic substituted 1,3-diene.

Quantitative Conformational Data

| Compound | ΔE (s-cis - s-trans) (kcal/mol) | Rotational Barrier (kcal/mol) |

| 1,3-Butadiene | 2.3 - 2.9[1][3] | 3.7 - 6.5[1] |

| Isoprene (2-methyl-1,3-butadiene) | ~2.5[1] | ~4.0[1] |

| (E)-1,3-Pentadiene | ~2.6[1] | ~4.2[1] |

| 2,3-Dimethyl-1,3-butadiene | ~1.9[1] | ~3.5[1] |

Experimental Methodologies for Conformational Analysis

The determination of the conformational preferences of flexible molecules like this compound relies on a combination of spectroscopic and computational techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in this regard.

Nuclear Overhauser Effect (NOE) Spectroscopy

NOE spectroscopy measures the through-space transfer of nuclear spin polarization, which is highly dependent on the internuclear distance (proportional to 1/r⁶). In the context of diene conformational analysis, NOE can provide direct evidence for the proximity of protons on the C1 and C4 atoms, which are close in the s-cis conformation but distant in the s-trans form.